molecular formula C10H10N4O3S2 B2500992 4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 881445-08-5

4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2500992
CAS No.: 881445-08-5
M. Wt: 298.34
InChI Key: FJCCURGZHCOWCH-UHFFFAOYSA-N
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Description

4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 2-chloro-N-(4-sulfamoylphenyl) acetamide with ammonium thiocyanate in absolute ethanol. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as carbonic anhydrase IX. This enzyme is involved in regulating pH in cells, and its inhibition can disrupt cellular processes, leading to anticancer effects . The compound may also interact with other enzymes and proteins, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide is unique due to its specific thiadiazole ring structure, which may confer distinct biological properties compared to other sulfonamide derivatives. Its ability to selectively inhibit carbonic anhydrase IX over other isoforms highlights its potential as a targeted therapeutic agent .

Properties

IUPAC Name

4-methyl-N-(4-sulfamoylphenyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3S2/c1-6-9(18-14-13-6)10(15)12-7-2-4-8(5-3-7)19(11,16)17/h2-5H,1H3,(H,12,15)(H2,11,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCCURGZHCOWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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